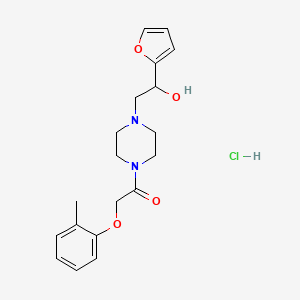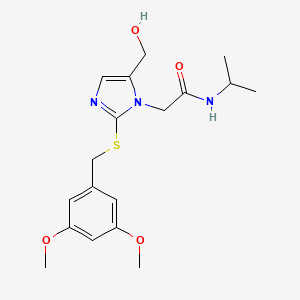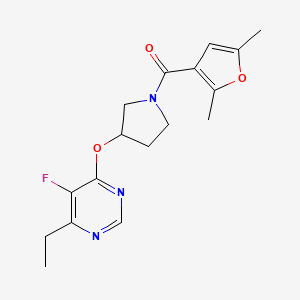
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with notable applications in various scientific fields. Its structure combines multiple functional groups, making it a subject of interest for chemists and researchers.
Applications De Recherche Scientifique
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is valuable in multiple research domains:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for interactions with biological molecules and potential bioactivity.
Medicine: Explored for therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyrimidine rings are often involved in interactions with nucleic acids and proteins, given the presence of nitrogen and the planar structure of the ring .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is a protein, the compound might bind to the active site of the protein and modulate its activity .
Biochemical Pathways
The affected pathways would depend on the specific target and the mode of action of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. The presence of a pyrrolidine ring might influence the compound’s solubility and stability .
Result of Action
The molecular and cellular effects would depend on the specific target and the mode of action of the compound. For instance, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic reactions. Starting from basic furan and pyrrolidine derivatives, the synthesis involves introducing methyl, ethyl, and fluoropyrimidinyl groups through controlled reactions, often catalyzed by specific reagents and conditions:
Step 1: Preparation of 2,5-Dimethylfuran
Reaction between dimethyl acetylene and furan in the presence of a catalytic amount of sulfuric acid.
Step 2: Introduction of the Pyrrolidine Ring
Cyclization reaction involving pyrrolidine and suitable derivatives.
Step 3: Attachment of 6-Ethyl-5-Fluoropyrimidin-4-yl Group
Substitution reaction using fluoropyrimidine and ethyl halide under basic conditions.
Industrial Production Methods
For large-scale production, methods focus on optimizing yield and purity:
Use of flow reactors to maintain consistent reaction conditions.
Implementation of automated synthesis for precise control over reaction parameters.
Employment of chromatography techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Conversion of furan rings to furanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of specific double bonds under pressure in the presence of catalysts such as palladium on carbon.
Substitution: Halogenation and nitration of the pyrrolidine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating mixtures.
Major Products Formed
Oxidized furan derivatives.
Reduced pyrrolidine derivatives.
Substituted pyrimidine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethylfuran-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluoropyrimidinyl group.
(6-Ethyl-5-fluoropyrimidin-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethylfuran moiety.
(2,5-Dimethylfuran-3-yl)(3-oxopyrrolidin-1-yl)methanone: Substitutes pyrrolidine with a ketone group.
Uniqueness
Hope this ticks all the boxes for you
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUCTMNICNGHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)
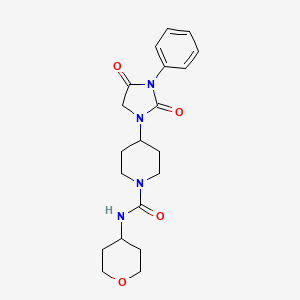
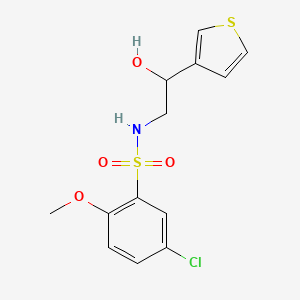
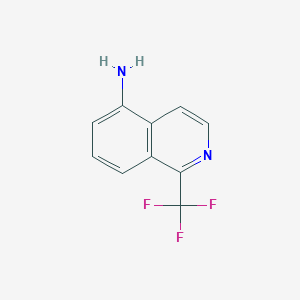

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
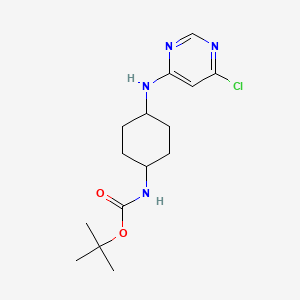
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)
